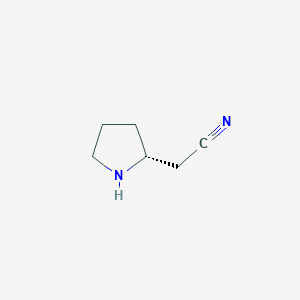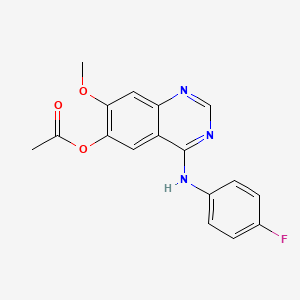
Tetrakis(3-bromophenyl)silane
Overview
Description
Tetrakis(3-bromophenyl)silane: is a chemical compound with the molecular formula C24H16Br4Si. It is characterized by a silicon atom bonded to four 3-bromophenyl groups. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Sonogashira-Hagihara Coupling Reaction: This method involves the reaction of this compound with a stereocontorted spirobifluorene-based precursor. The reaction typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Direct Bromination: Another method involves the direct bromination of phenylsilane derivatives using bromine in the presence of a suitable catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Mechanism of Action
Target of Action
Tetrakis(3-bromophenyl)silane is primarily used as an intermediate in the synthesis of emerging hole transport materials . These materials are based on a silicon core, which is the primary target of this compound .
Mode of Action
The compound interacts with its silicon-based targets through Sonogashira–Hagihara coupling reactions . This interaction results in the formation of novel porous organic polymers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of porous organic polymers . The compound’s interaction with silicon-centered monomers influences the structure geometry of these monomers, thereby tuning the porosity of the resulting materials .
Result of Action
The primary molecular effect of this compound’s action is the formation of porous organic polymers with high thermal stability and specific surface areas . These materials show moderate carbon dioxide uptakes and a comparably high binding ability with CO2 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity levels. Additionally, the temperature and specific conditions of the synthesis process can impact the compound’s action and the properties of the resulting materials .
Scientific Research Applications
Chemistry: Tetrakis(3-bromophenyl)silane is used as a precursor in the synthesis of porous organic polymers, which have applications in gas storage and separation. Biology: The compound can be used in the development of bioactive molecules and materials for biological studies. Medicine: Industry: this compound is used in the production of advanced materials, including hole transport materials for perovskite solar cells.
Comparison with Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar to tetrakis(3-bromophenyl)silane but with bromine atoms at the para position instead of the meta position.
Tetrakis(3-chlorophenyl)silane: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications compared to its para-substituted and chlorinated counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tetrakis(3-bromophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Br4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONAMFYGJFDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[Si](C2=CC(=CC=C2)Br)(C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Br4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tetrakis(3-bromophenyl)silane useful for creating porous materials?
A: this compound is a tetrahedral silicon-centered monomer. The molecule possesses four reactive bromine atoms which can participate in Sonogashira–Hagihara coupling reactions. [, ] This allows it to act as a building block for complex, crosslinked polymer structures. By reacting it with suitable linkers, like 2,2′,7,7′-tetraethynyl-9,9′-spirobifluorene (TESF), researchers can create porous organic polymers (POPs). [] The spatial arrangement of the phenyl rings around the central silicon atom influences the final structure and porosity of the resulting POP. []
Q2: How does changing the structure of the silicon-centered monomer affect the final properties of the porous organic polymer?
A: Research has shown that using this compound as a monomer, compared to the structurally similar Tetrakis(4-bromophenyl)silane, leads to a POP with different porosity. [] This suggests that the position of the bromine atom on the phenyl rings (meta vs. para) influences the spatial arrangement of the polymer network during synthesis. This highlights how subtle structural changes in the monomer can be used to fine-tune the properties of the final porous material.
Q3: What are the potential applications of porous organic polymers synthesized using this compound?
A: The POPs synthesized using this compound, specifically POP-2 in the referenced research [], demonstrate moderate carbon dioxide uptake and selectivity. [] This makes them potentially suitable for carbon capture and storage applications, which is crucial for addressing climate change. Further research can explore optimizing the POP structure for enhanced gas sorption properties and investigate other applications like catalysis or sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516344.png)


![1-(3-Chloro-2-fluorobenzoyl)-4-[[6-(2-thiazolylamino)-2-pyridinyl]methyl]piperazine hydrochloride](/img/structure/B1516350.png)
![4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B1516360.png)
![tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516367.png)
![Benzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate](/img/structure/B1516373.png)


![(5-Cyano-8-cyclopropyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl) trifluoromethanesulfonate](/img/structure/B1516397.png)



